2-Methoxypentane-1-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxypentane-1-thiol can be synthesized through various methods, including:

Nucleophilic Substitution: One common method involves the reaction of 2-methoxypentane with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea.

One-Pot Synthesis: Another approach involves a stepwise one-pot synthesis from acrylamides and sulfur.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxypentane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using mild oxidizing agents such as bromine (Br2) or iodine (I2).

Common Reagents and Conditions:

Oxidation: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Zinc and hydrochloric acid (HCl) are typical reducing agents for converting disulfides back to thiols.

Substitution: Sodium hydrosulfide (NaSH) and thiourea are frequently used as sulfur nucleophiles in substitution reactions.

Major Products:

Oxidation: Disulfides (R-S-S-R’)

Substitution: Thioethers (R-S-R’) and other sulfur-containing compounds

Wissenschaftliche Forschungsanwendungen

2-Methoxypentane-1-thiol has diverse applications in scientific research, including:

Biology: Thiols play a crucial role in biological systems, including acting as antioxidants and participating in redox reactions. This compound can be used to study these biological processes.

Wirkmechanismus

The mechanism of action of 2-Methoxypentane-1-thiol involves its ability to participate in redox reactions and form disulfide bonds. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage. The formation and reduction of disulfide bonds are essential for maintaining the structural integrity of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Methanethiol (CH3SH): A simple thiol with a single carbon atom.

Ethanethiol (C2H5SH): A common thiol used as an odorant for natural gas.

Propanethiol (C3H7SH): Found in onions and garlic.

Butanethiol (C4H9SH): Known for its strong odor and used in various industrial applications.

Uniqueness: 2-Methoxypentane-1-thiol is unique due to the presence of both a methoxy group and a thiol group on the same molecule. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to participate in a broader range of chemical reactions compared to simpler thiols.

Biologische Aktivität

2-Methoxypentane-1-thiol, also known as 2-methoxy-1-pentanethiol, is a thiol compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant research findings.

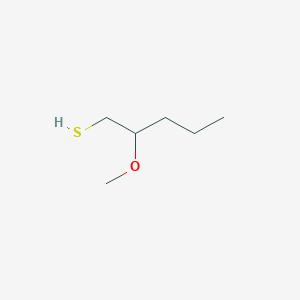

Chemical Structure and Properties

This compound has the molecular formula C6H14OS and a molecular weight of approximately 130.25 g/mol. The structure features a pentane backbone with a methoxy group (-OCH3) and a thiol group (-SH), which contributes to its reactivity and biological interactions.

Biological Activity Overview

Thiol compounds play significant roles in biological systems, primarily due to their ability to participate in redox reactions and form disulfide bonds. The biological activity of this compound can be summarized as follows:

- Redox Activity : Thiols are known to act as antioxidants by neutralizing reactive oxygen species (ROS). This property is crucial in cellular protection against oxidative stress.

- Enzyme Modulation : Thiols can influence enzyme activity through the formation of mixed disulfides with cysteine residues in proteins, potentially altering their function.

- Cell Signaling : The thiol group can participate in signaling pathways, affecting various cellular processes.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study highlighted its capacity to scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection and inflammation control .

Enzymatic Interactions

The compound's thiol group allows it to interact with various enzymes, potentially modulating their activities. For instance, it has been shown to affect protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling . The specific interactions and effects on enzyme kinetics remain an area for further investigation.

Neuroprotective Effects

A notable case study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this thiol compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on cancer cell lines. While some concentrations exhibited cytotoxic effects, lower concentrations showed promise as a chemopreventive agent by inducing apoptosis selectively in cancer cells without harming normal cells .

Data Table: Biological Activity Summary

Conclusion and Future Directions

The biological activity of this compound presents exciting possibilities for therapeutic applications, particularly in oxidative stress-related conditions and cancer treatment. Future research should focus on elucidating the precise mechanisms through which this compound exerts its effects, optimizing its use in clinical settings, and exploring its potential as a lead compound for drug development.

Eigenschaften

IUPAC Name |

2-methoxypentane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-3-4-6(5-8)7-2/h6,8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGUQISAYUJXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CS)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.